molecular formula C8H8BrIO B8729605 1-Bromo-4-(2-iodoethoxy)benzene CAS No. 620176-82-1

1-Bromo-4-(2-iodoethoxy)benzene

Cat. No.: B8729605
CAS No.: 620176-82-1
M. Wt: 326.96 g/mol
InChI Key: PAUFBHZSGDZPFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-4-(2-iodoethoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with a bromine atom at the para position and a 2-iodoethoxy group. The iodine atom in the ethoxy substituent enhances its reactivity in cross-coupling reactions, making it a valuable intermediate in organic synthesis, particularly for constructing complex molecules in pharmaceuticals and materials science.

Properties

CAS No.

620176-82-1

Molecular Formula

C8H8BrIO

Molecular Weight

326.96 g/mol

IUPAC Name

1-bromo-4-(2-iodoethoxy)benzene

InChI

InChI=1S/C8H8BrIO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6H2

InChI Key

PAUFBHZSGDZPFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCI)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and reactivity differences between 1-Bromo-4-(2-iodoethoxy)benzene and related brominated benzene derivatives:

Compound Name Substituent Molecular Formula Molecular Weight Boiling Point (°C) Reactivity/Applications Stability Considerations Sources
This compound 2-iodoethoxy C₈H₈BrIO 309.96 Not reported High reactivity in cross-coupling (e.g., Sonogashira, Suzuki); iodine acts as a regioselective site Sensitive to light/heat due to weak C-I bond; requires inert storage Target compound
1-Bromo-4-(trifluoromethoxy)benzene CF₃O C₇H₄BrF₃O 241.01 Not reported Pharmaceutical intermediates; electron-withdrawing CF₃O enhances bioactivity Moderate thermal stability; handled via SDS guidelines
1-Bromo-4-(difluoromethoxy)benzene CF₂O C₇H₅BrF₂O 223.02 Not reported Pd-catalyzed arylations with heteroarenes (72–93% yields) Stable under catalytic conditions; no special handling noted
1-Bromo-4-(pentafluoroethoxy)benzene C₂F₅O C₈H₄BrF₅O 291.01 185.6 Specialty materials; high density (1.677 g/cm³) Flash point: 83°C; moderate thermal risk
1-Bromo-4-(2-methoxyethoxy)benzene 2-methoxyethoxy C₉H₁₁BrO₂ 231.09 Not reported Intermediate for fine chemicals; ether group enables solubility Likely stable; similar to alkoxy derivatives

Key Comparisons:

Reactivity: The iodoethoxy group in the target compound offers superior regioselectivity in cross-coupling reactions compared to bromine-only analogs. For example, in Sonogashira coupling, iodine’s higher leaving-group ability enables selective alkyne insertion . Fluorinated alkoxy groups (e.g., CF₃O, CF₂O) enhance electrophilicity, facilitating Pd-catalyzed arylations with heterocycles (e.g., imidazoles, thiazoles) .

Stability: Iodo-substituted compounds are less stable than fluoro- or methoxy-substituted analogs due to the weaker C-I bond, necessitating storage in dark, cool environments .

Applications :

  • 1-Bromo-4-(trifluoromethoxy)benzene is pivotal in agrochemical and drug synthesis, leveraging its electron-withdrawing properties for bioactive molecule design .
  • 1-Bromo-4-(difluoromethoxy)benzene excels in catalytic arylations, achieving high yields (up to 93%) with heteroarenes .
  • The target compound’s iodine atom may find niche applications in radiopharmaceuticals or as a heavy-atom marker in crystallography.

Synthetic Challenges :

  • Introducing the iodoethoxy group requires precise iodination conditions (e.g., NIS/AIBN in acetic acid) to avoid overhalogenation .
  • Fluorinated analogs often demand specialized reagents (e.g., trifluoromethylating agents) or protective strategies to manage reactivity .

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